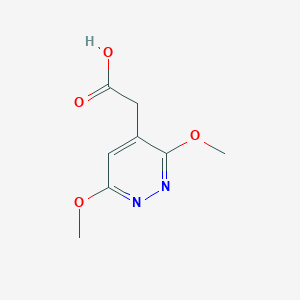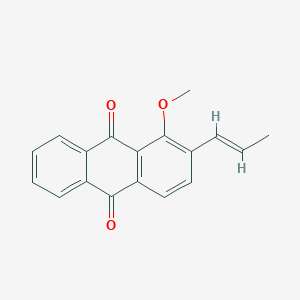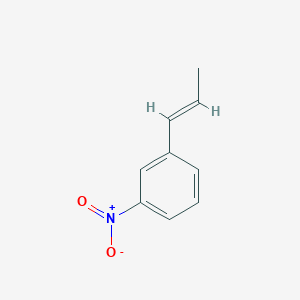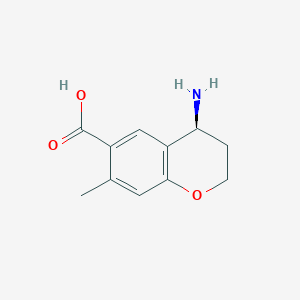
2-(3,6-Dimethoxypyridazin-4-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid typically involves the reaction of 3,6-dimethoxypyridazine with a suitable acetic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst under mild conditions . This method is favored due to its high yield and functional group tolerance.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the pyridazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
作用機序
The mechanism of action of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme involved.
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at position 3.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3.
Uniqueness
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid is unique due to the presence of methoxy groups at positions 3 and 6 of the pyridazine ring. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
2-(3,6-dimethoxypyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-13-6-3-5(4-7(11)12)8(14-2)10-9-6/h3H,4H2,1-2H3,(H,11,12) |
InChIキー |
ZPHVZRKYPQVLAU-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C(=C1)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)




![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)
![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)

